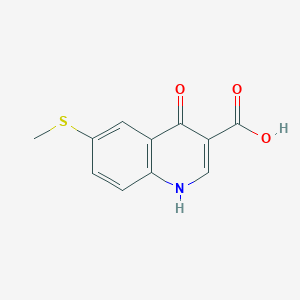
4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxy group at the 4th position, a methylthio group at the 6th position, and a carboxylic acid group at the 3rd position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of the corresponding ester using an approximately 2.8 M solution of hydrochloric acid in acetic acid with low water content . Another method includes the amidation of the methyl ester by the corresponding alkylamines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored for the efficient production of this compound .
化学反応の分析
Types of Reactions: 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
科学的研究の応用
4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a central template for the synthesis of various drugs and chemical compounds.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly antibiotics.
作用機序
The mechanism of action of 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can inhibit DNA gyrase, preventing the duplication of bacterial DNA, which is crucial for its antibacterial activity . The presence of the sulfur atom in the quinoline moiety enhances its antibacterial properties by increasing its binding affinity to the target enzymes .
類似化合物との比較
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 6-Chloro-8-methylquinoline-3-carboxylic acid
- 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid is unique due to the presence of the methylthio group at the 6th position. This structural difference can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
6-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChIキー |
BKDBRYWQDVAUPK-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


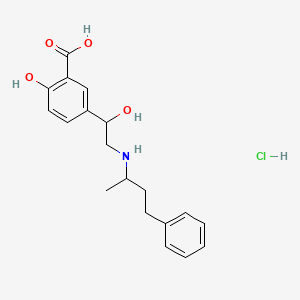
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
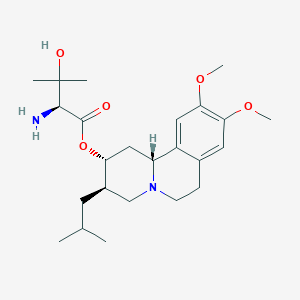
![(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13425261.png)
![Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)
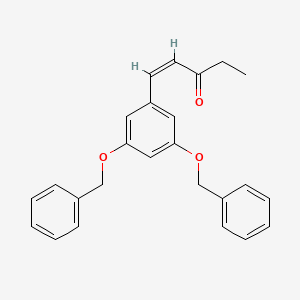
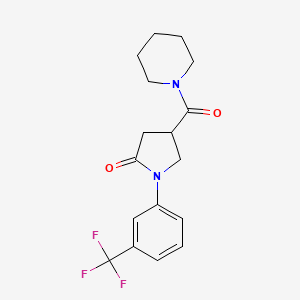
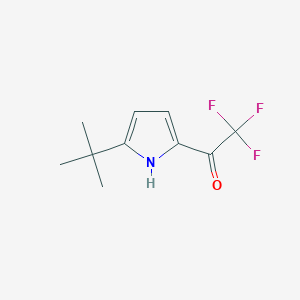

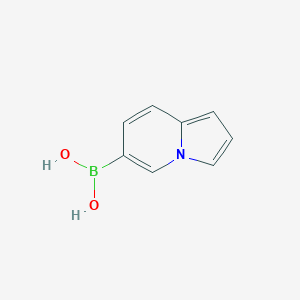

![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)

